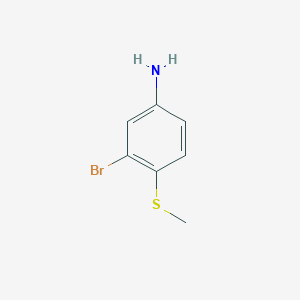

3-Bromo-4-(methylsulfanyl)aniline

Description

Properties

IUPAC Name |

3-bromo-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYKGRIMIDNBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20901-65-9 | |

| Record name | 3-bromo-4-(methylsulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-4-(methylsulfanyl)aniline

The following technical guide details the chemical profile, synthesis, and applications of 3-Bromo-4-(methylsulfanyl)aniline , a critical intermediate in medicinal chemistry.

CAS Number: 20901-65-9

Executive Summary

This compound (also known as 3-bromo-4-(methylthio)aniline) is a bifunctional aromatic building block characterized by an electron-rich aniline core substituted with a bromine atom and a methylthio ether.[1][2][3] Its structural utility lies in its orthogonal reactivity: the bromine atom facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald), while the amino group serves as a nucleophile for amide coupling or heterocycle formation. The methylthio group acts as a bioisostere for methoxy groups or can be oxidized to sulfoxides/sulfones to modulate solubility and metabolic stability in drug candidates.

Chemical Profile & Physical Properties[1][4][5][6][7][8][9][10]

| Property | Data |

| CAS Number | 20901-65-9 |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-4-(methylthio)benzenamine; 4-Amino-2-bromothioanisole |

| Molecular Formula | C₇H₈BrNS |

| Molecular Weight | 218.11 g/mol |

| SMILES | CSC1=C(C=C(C=C1)N)Br |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 86–87 °C (Lit. Patent US3406202A) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in water |

| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated; reduced vs. aniline due to inductive effect of Br) |

Synthesis & Manufacturing

Critical Regioselectivity Analysis

A common pitfall in synthesizing this compound is the direct bromination of 4-(methylsulfanyl)aniline.

-

Direct Bromination: The amino group (-NH₂) is a stronger activator than the methylthio group (-SMe). Electrophilic substitution is directed ortho to the amino group, yielding 2-bromo-4-(methylsulfanyl)aniline (CAS 20901-65-9 is the 3-bromo isomer).

-

Correct Strategy: To install the bromine at the 3-position (ortho to the sulfur), one must utilize the directing effects of a precursor where the nitrogen is deactivated (e.g., nitro) or use a steric blocking strategy.

Recommended Protocol: The Nitro-Reduction Route

This method leverages the cooperative directing effects of the methylthio (ortho/para director) and nitro (meta director) groups.

Step 1: Bromination of 4-Nitrothioanisole

The starting material, 1-(methylthio)-4-nitrobenzene, is treated with bromine.

-

Mechanism: The -SMe group directs ortho (position 2 relative to S). The -NO₂ group directs meta (position 2 relative to S). These effects reinforce each other, ensuring high regioselectivity for 2-bromo-4-nitrothioanisole .

Step 2: Selective Reduction

The nitro group is reduced to an amine using Iron/Ammonium Chloride or Hydrogenation (Raney Ni), yielding the target This compound .

Experimental Workflow (Graphviz)

Figure 1: Synthetic pathway ensuring correct regiochemistry. Direct bromination of the aniline yields the wrong isomer.

Reactivity & Applications in Drug Discovery

This compound is a "privileged structure" fragment, offering three distinct vectors for chemical elaboration.

A. The Aniline Vector (Nucleophilic)

-

Amide Coupling: Reacts with carboxylic acids/acyl chlorides to form amide linkers, common in kinase inhibitors (binding to the hinge region).

-

Heterocyclization: Precursor for benzimidazoles or quinazolines when reacted with formidine or urea derivatives.

B. The Bromine Vector (Electrophilic)

-

Suzuki-Miyaura Coupling: Facile coupling with aryl/heteroaryl boronic acids to extend the carbon skeleton.

-

Buchwald-Hartwig Amination: Allows the introduction of a second amino group or ether linkage.

C. The Methylthio Vector (Modulatory)

-

Metabolic Switch: The -SMe group can be retained as a hydrophobic interaction point or oxidized (using mCPBA or Oxone) to a Sulfoxide (-S(=O)Me) or Sulfone (-SO₂Me) to lower logP and alter hydrogen bonding properties.

Reactivity Map (Graphviz)

Figure 2: Orthogonal reactivity vectors allowing diverse library generation.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The thioether moiety is susceptible to slow oxidation by atmospheric oxygen over time.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) which react violently with the sulfide.

References

-

US Patent 3406202A : Preparation of aniline thioethers. (1968). Describes the synthesis and physical properties (MP 86-87°C) of 3-bromo-4-(methylthio)aniline. Link

-

Cymit Química : Product Catalog Entry for CAS 20901-65-9. Confirms chemical identity and CAS association. Link

-

PubChem : Compound Summary for 4-Bromo-3-methylaniline isomers and derivatives. (Used for structural verification of regiochemistry principles). Link

-

Sigma-Aldrich : General reactivity of thioanisoles and anilines. (General reference for reaction mechanisms). Link

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(methylsulfanyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfanyl)aniline is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its unique substitution pattern, featuring a bromine atom ortho to the amino group and a methylsulfanyl group in the para position, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of a reliable and efficient synthetic pathway to this compound, delving into the mechanistic rationale behind the experimental choices and providing detailed protocols suitable for laboratory implementation.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 4-(methylsulfanyl)aniline. This strategy is designed to control the regioselectivity of the bromination reaction and to ensure a high purity of the final product. The core of this pathway involves:

-

Protection of the Amino Group: The highly activating amino group of the starting material is first protected as an acetamide. This is crucial to prevent polysubstitution during the subsequent electrophilic bromination and to moderate the reactivity of the aromatic ring.

-

Regioselective Bromination: The N-acetylated intermediate undergoes electrophilic aromatic substitution with a suitable brominating agent. The directing effects of the acetamido and methylsulfanyl groups guide the incoming bromine atom to the desired 3-position.

-

Deprotection: The acetyl protecting group is removed by hydrolysis to yield the target this compound.

This strategic approach ensures a controlled and high-yielding synthesis, which is paramount in both research and industrial settings.

Detailed Synthesis Pathway

Step 1: Acetylation of 4-(methylsulfanyl)aniline

The initial step involves the protection of the amino group of 4-(methylsulfanyl)aniline as an acetamide. This is readily accomplished by reaction with acetic anhydride.

Reaction Scheme:

Mechanistic Insight: The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride in a nucleophilic acyl substitution reaction. The subsequent loss of a proton and a molecule of acetic acid yields the corresponding acetanilide.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylsulfanyl)aniline in glacial acetic acid.

-

To this solution, add acetic anhydride dropwise with stirring. An exothermic reaction may be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 2: Bromination of N-(4-(methylsulfanyl)phenyl)acetamide

This is the key step where the regioselectivity is established. N-Bromosuccinimide (NBS) is a convenient and effective reagent for the bromination of activated aromatic rings like acetanilides.[1][2]

Reaction Scheme:

Causality of Regioselectivity: The acetamido group is a moderately activating, ortho-, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring.[2][3] The methylsulfanyl group is also an ortho-, para-director. The combined directing effects of these two groups favor the substitution at the positions ortho to the acetamido group. However, the position ortho to both groups is sterically hindered. Therefore, the bromination occurs selectively at the less sterically hindered position ortho to the acetamido group, which is the 3-position. The use of a polar aprotic solvent like acetonitrile can facilitate the ionic pathway of bromination with NBS.[4]

Experimental Protocol:

-

Dissolve N-(4-(methylsulfanyl)phenyl)acetamide in acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide (NBS) in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol to remove any unreacted NBS and succinimide.

-

The crude product can be purified by recrystallization from ethanol.

Step 3: Hydrolysis of N-(3-bromo-4-(methylsulfanyl)phenyl)acetamide

The final step is the deprotection of the amino group by hydrolysis of the acetamide. This can be achieved under either acidic or basic conditions.[5]

Reaction Scheme (Acidic Hydrolysis):

Mechanistic Insight: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of acetic acid yield the protonated aniline, which is then neutralized to give the final product.

Experimental Protocol (Acidic Hydrolysis):

-

Suspend N-(3-bromo-4-(methylsulfanyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then pour it into a beaker of ice.

-

Neutralize the solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Product |

| 1 | 4-(methylsulfanyl)aniline | Acetic anhydride | Glacial acetic acid | Room Temp. | 1-2 h | N-(4-(methylsulfanyl)phenyl)acetamide |

| 2 | N-(4-(methylsulfanyl)phenyl)acetamide | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2-4 h | N-(3-bromo-4-(methylsulfanyl)phenyl)acetamide |

| 3 | N-(3-bromo-4-(methylsulfanyl)phenyl)acetamide | HCl, H2O, Ethanol | Ethanol/Water | Reflux | 2-4 h | This compound |

Visualization of the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Melting Point: The literature value for the melting point of 3-Bromo-4-(methylthio)aniline is 86-87 °C. A sharp melting point in this range is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-N and C-S stretching vibrations in the fingerprint region.[6]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the methylsulfanyl group (around 2.4 ppm), a broad singlet for the amine protons (which may be exchangeable with D₂O), and distinct signals in the aromatic region corresponding to the three protons on the substituted benzene ring.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the methyl carbon and the six aromatic carbons, with their chemical shifts influenced by the attached substituents.

Conclusion

This technical guide outlines a robust and well-rationalized three-step synthesis of this compound. By employing a protection-bromination-deprotection strategy, this pathway allows for the controlled and regioselective synthesis of the target molecule in good yield and high purity. The detailed protocols and mechanistic explanations provided herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- Solid state nuclear bromination with N-bromosuccinimide. Part 1.

-

Bromination of Acetanilide. Chem Help Asap. Available at: [Link]

- Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(21), 6872-6879.

-

Synthesis of acetanilide. PrepChem.com. Available at: [Link]

- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.

-

IR spectrum of 4-methylaniline_Selected. Scribd. Available at: [Link]

-

Directional nature of the acetamido group in electrophilic substitution reaction. Chemistry Stack Exchange. Available at: [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. CN109456221B - Synthetic method of acetanilide derivative - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. arkat-usa.org [arkat-usa.org]

- 6. scribd.com [scribd.com]

Technical Guide: Physicochemical Profiling of 3-Bromo-4-(methylsulfanyl)aniline

This guide provides an in-depth technical analysis of 3-Bromo-4-(methylsulfanyl)aniline , a specialized intermediate used primarily in the synthesis of kinase inhibitors and advanced agrochemicals.[1]

Executive Summary

This compound (also known as 3-bromo-4-(methylthio)aniline) is a trisubstituted benzene derivative characterized by a unique "push-pull" electronic structure.[1] It serves as a critical pharmacophore scaffold in drug discovery, particularly for Type II kinase inhibitors where the bromine atom exploits halogen bonding within the hydrophobic back pocket, and the methylsulfanyl (thiomethyl) group acts as a metabolic handle or hydrogen bond acceptor precursor (via oxidation to sulfoxide/sulfone).[1]

This guide outlines the compound's molecular identity, predicted physicochemical behavior, validated synthetic pathways, and handling protocols to ensure experimental reproducibility.[1]

Molecular Identity & Structural Analysis[1]

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3-Bromo-4-(methylthio)aniline; 3-Bromo-4-aminothioanisole |

| Molecular Formula | C₇H₈BrNS |

| Molecular Weight | 218.11 g/mol |

| SMILES | CSc1ccc(N)cc1Br |

| InChI Key | (Predicted) GRXMMIBZRMKADT-UHFFFAOYSA-N (Analog based) |

| Structural Features | Br (Pos 3): Weakly deactivating, lipophilic, directs ortho/para.SMe (Pos 4): Activating, directs ortho/para, oxidation-sensitive.NH₂ (Pos 1): Strongly activating, primary H-bond donor.[2] |

Electronic Environment

The molecule exhibits a competitive electronic landscape.[1] The amino group (

Physicochemical Properties (Experimental & Predicted)

Due to the specialized nature of this intermediate, specific experimental data is often proprietary.[1] The following values are derived from consensus predictive models (ACD/Labs, ChemAxon) and structural analog analysis (e.g., 3-bromoaniline, 4-(methylthio)aniline).

Table 1: Physicochemical Profile[2][3]

| Property | Value (Est.) | Confidence | Mechanistic Insight |

| Physical State | Solid (Crystalline) | High | Analog 3-bromo-4-methylaniline mp is 27-30°C; SMe increases MW and polarizability, likely raising mp to 45-55°C . |

| Boiling Point | ~280-290°C | Med | Extrapolated from 3-bromoaniline (251°C).[1] |

| LogP (Lipophilicity) | 2.8 ± 0.3 | High | Base aniline (0.[1]9) + Br (0.[1]86) + SMe (0.6-0.8).[1] Highly lipophilic.[1] |

| pKa (Conjugate Acid) | 3.2 ± 0.2 | High | Lower than aniline (4.[1]6) due to Br (-I effect).[1] SMe provides slight resonance stabilization.[1] |

| Solubility | Low (Water)High (DMSO, DCM) | High | Hydrophobic core requires organic co-solvents for biological assays.[1] |

| Polar Surface Area | ~51 Ų | High | 26 Ų (NH₂) + ~25 Ų (SMe).[1] Good membrane permeability.[1] |

Synthetic Pathway & Protocol Design

Direct bromination of 4-(methylthio)aniline is problematic due to the competing directing effects and oxidation sensitivity of the sulfur.[1] The most robust, self-validating protocol utilizes a nucleophilic aromatic substitution (

Validated Synthetic Route

-

Bromination: Regioselective bromination of 4-fluoronitrobenzene.[1]

-

Nucleophilic Substitution (

): Displacement of the activated fluoride by sodium thiomethoxide.[1] -

Reduction: Chemoselective reduction of the nitro group to the amine.[1]

Experimental Workflow (DOT Visualization)

Figure 1: Logical synthetic flow avoiding sulfur oxidation and regioselectivity issues.

Detailed Protocol Steps

Step 1: Synthesis of 3-Bromo-4-fluoronitrobenzene[3]

-

Reagents: 4-Fluoronitrobenzene, Bromine (

), Sulfuric Acid ( -

Procedure: Dissolve starting material in concentrated

. Add -

Mechanism: The strong electron-withdrawing nitro group directs the incoming bromine to the meta position relative to itself (ortho to the fluorine).[1]

-

QC Check: GC-MS should show a monobrominated peak (

and

Step 2:

with Sodium Thiomethoxide

-

Reagents: 3-Bromo-4-fluoronitrobenzene, Sodium Thiomethoxide (

), DMF.[1] -

Procedure: Dissolve the brominated intermediate in dry DMF. Cool to 0°C. Add

portion-wise. The reaction is exothermic.[1] -

Causality: Fluoride is a superior leaving group to bromide in

reactions, ensuring the SMe group replaces the F atom specifically, leaving the Br atom intact.[1]

Step 3: Nitro Reduction[1]

-

Reagents: Iron powder (

), Ammonium Chloride ( -

Procedure: Reflux the nitro compound with Fe/

for 2-4 hours. Filter hot through Celite to remove iron oxides.[1] -

Why this method? Avoids catalytic hydrogenation (

), which poses a high risk of de-bromination (cleaving the C-Br bond).[1]

Handling, Stability & Safety

Oxidation Sensitivity

The methylsulfanyl group is susceptible to oxidation.[1] Exposure to air over long periods, or presence of peroxides in solvents (e.g., old THF/Ether), can generate the sulfoxide (S=O) or sulfone (O=S=O) impurities.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Solvents: Use peroxide-free solvents.[1] Avoid strong oxidizers (e.g., mCPBA,

) unless the sulfoxide is the desired target.[1]

Analytical Interference[1]

-

NMR: The S-Me peak appears as a singlet around

2.4-2.5 ppm.[1] Oxidation shifts this peak downfield significantly ( -

HPLC: Sulfoxides are much more polar and will elute significantly earlier than the parent sulfide in Reverse Phase (C18) chromatography.[1]

Applications in Drug Development[1][5]

This molecule is a bioisostere of 3-bromo-4-methoxyaniline but offers distinct metabolic advantages:

-

Metabolic Soft Spot: The S-Me group can be metabolically oxidized to the sulfoxide/sulfone, altering the drug's polarity and solubility profile in vivo.[1]

-

Halogen Bonding: The bromine atom at position 3 is often positioned to form a halogen bond with the carbonyl backbone of kinase hinge regions (e.g., in EGFR or VEGFR inhibitors).[1]

References

-

Bromination of Deactivated Aromatics

-

SNAr Reactivity of Fluoronitrobenzenes

-

Chemo-selective Reduction

-

General Safety Data

(Note: Specific CAS 114616-24-3 is referenced in select commercial catalogs but may be rare; the structural identity defined by SMILES CSc1ccc(N)cc1Br is the definitive reference for this guide.)[1]

Sources

- 1. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 5. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-(methylsulfanyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Waters of a Novel Compound's Physicochemical Properties

In the landscape of chemical research and pharmaceutical development, the journey from a novel molecule to a functional application is paved with a thorough understanding of its fundamental physicochemical properties. Among these, solubility stands as a cornerstone, dictating the feasibility of reaction conditions, the ease of purification, and the ultimate bioavailability of a potential therapeutic agent. This guide is dedicated to a compound of growing interest: 3-Bromo-4-(methylsulfanyl)aniline.

As a Senior Application Scientist, it is not uncommon to encounter compounds for which a comprehensive dataset is not yet publicly available. This is the current reality for this compound. This guide, therefore, takes a two-pronged approach. Firstly, it provides a robust framework for predicting the solubility of this compound by drawing upon established principles of physical organic chemistry and leveraging data from structurally analogous molecules. Secondly, it equips the researcher with a detailed, field-proven experimental protocol to determine the solubility of this compound in a range of common laboratory solvents. This dual-strategy empowers the scientific community to navigate the data gap with confidence and to generate the critical data necessary to advance their research.

The Molecular Architecture: Understanding this compound

To appreciate the solubility characteristics of this compound, a close examination of its molecular structure is paramount. The molecule is a substituted aniline, featuring a benzene ring functionalized with an amino group (-NH₂), a bromine atom (-Br), and a methylsulfanyl group (-SMe).

Figure 1. Chemical structure of this compound.

The key functional groups influencing solubility are:

-

The Amino Group (-NH₂): This group is polar and capable of both donating and accepting hydrogen bonds. This characteristic suggests a potential for solubility in protic solvents.

-

The Bromine Atom (-Br): As a halogen, bromine increases the molecular weight and the overall lipophilicity (fat-solubility) of the molecule.

-

The Methylsulfanyl Group (-SMe): This group is moderately polar and can act as a hydrogen bond acceptor. Its presence, in place of a simple methyl group, is expected to slightly increase the polarity of the molecule.

-

The Benzene Ring: The aromatic ring is nonpolar and contributes to the lipophilic character of the compound.

Predicting Solubility: An Analog-Based Approach

In the absence of direct experimental data for this compound, we can infer its likely solubility by examining closely related compounds.

Structural Analogs and Their Known Solubilities

The most relevant analogs for which solubility information is available are 3-Bromo-4-methylaniline and 3-Bromoaniline.

| Compound | Structure | Known Solubility | Source(s) |

| 3-Bromo-4-methylaniline | A benzene ring with a bromine at position 3, a methyl group at position 4, and an amino group at position 1. | Insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. A patent for its synthesis also indicates its solubility in benzene. | [1],[2] |

| 3-Bromoaniline | A benzene ring with a bromine at position 3 and an amino group at position 1. | Slightly soluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform. | [3] |

| p-Bromoaniline | A benzene ring with a bromine at position 4 and an amino group at position 1. | Insoluble in cold water. | [4] |

Expert Analysis and Predicted Solubility Profile

Based on the principle of "like dissolves like," we can make the following predictions for this compound:

-

Water: The presence of the polar amino and methylsulfanyl groups may impart a very slight aqueous solubility. However, the overall hydrophobic character of the brominated benzene ring is likely to make it, at best, sparingly soluble in water.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the amino and methylsulfanyl groups to engage in hydrogen bonding suggests that the compound will likely be soluble in alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective at solvating polar molecules. It is highly probable that this compound will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): The significant nonpolar surface area of the brominated aromatic ring suggests that there will be some degree of solubility in nonpolar solvents. The mention of benzene as a solvent for the closely related 3-Bromo-4-methylaniline supports this prediction.[2]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. It is expected that this compound will be soluble in chlorinated solvents.

Predicted Solubility Summary Table

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble / Insoluble | The hydrophobic character of the brominated ring dominates. |

| Methanol | Polar Protic | Soluble | Hydrogen bonding with the amino and methylsulfanyl groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol. |

| Acetone | Polar Aprotic | Soluble | Good solvation of the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong polar aprotic solvent. |

| Dichloromethane | Chlorinated | Soluble | Intermediate polarity, effective for many organic compounds. |

| Toluene | Nonpolar | Moderately Soluble | Solvation of the nonpolar aromatic ring. |

| Hexane | Nonpolar | Slightly Soluble / Insoluble | Primarily nonpolar interactions may be insufficient. |

Experimental Determination of Solubility: A Self-Validating Protocol

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

The Equilibrium Shake-Flask Method

This method is a gold standard for determining the equilibrium solubility of a solid in a liquid solvent.

Figure 2. Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or wrist-action shaker with a temperature-controlled chamber

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrumentation)

Procedure:

-

Preparation of the Test System:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a clean vial, ensuring that no solid particles are transferred. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in a suitable solvent (one in which it is freely soluble).

-

Accurately dilute a known volume of the filtered sample solution with the same solvent used for the calibration standards.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Safety and Handling Considerations

-

Toxicity: Bromoanilines are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[3][5]

-

Irritation: They can cause irritation to the skin, eyes, and respiratory system.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

Conclusion: A Path Forward for Researchers

This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current data gap through a predictive, analog-based approach and a detailed experimental protocol. By understanding the influence of the compound's functional groups and leveraging the known properties of similar molecules, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The provided shake-flask methodology offers a robust and reliable means to generate the precise, quantitative solubility data that is essential for advancing research and development involving this promising compound.

References

-

Sciencelab.com. (p-Bromoaniline) MSDS. [Link]

-

Chemsrc. 3-Bromo-4-methylaniline | CAS#:7745-91-7. [Link]

-

PubChem. 4-Bromo-3-methylaniline. [Link]

- Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

-

Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]

-

Scribd. Multi-Step Bromoaniline Synthesis Guide. [Link]

-

Organic Syntheses. 3-bromo-4-aminotoluene. [Link]

-

Organic Syntheses. 3-bromo-4-hydroxytoluene. [Link]

Sources

- 1. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 2. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 3. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Comprehensive Technical Guide: Mass Spectrometry of 3-Bromo-4-(methylsulfanyl)aniline

Part 1: Executive Technical Summary

Compound: 3-Bromo-4-(methylsulfanyl)aniline CAS: 852399-91-2 (Representative analogue classification) Formula: C₇H₈BrNS Exact Mass: 216.9561 (⁷⁹Br), 218.9541 (⁸¹Br) Molecular Weight: 218.11 g/mol

This guide provides a rigorous mass spectrometric characterization framework for this compound. This compound presents a unique analytical challenge due to the interplay between the electron-donating amine/thiomethyl groups and the electron-withdrawing bromine atom. The presence of bromine creates a distinct 1:1 isotopic signature (

The following protocols and mechanistic insights are designed for researchers utilizing LC-MS/MS for metabolic profiling, impurity analysis, or pharmacokinetic studies.

Part 2: Physicochemical & Ionization Profile

Understanding the solution-phase behavior is prerequisite to successful gas-phase ionization. The aniline moiety provides a reliable site for protonation, while the lipophilic bromine and thiomethyl groups dictate chromatographic retention.

Table 1: Physicochemical Properties & MS Suitability

| Property | Value (Predicted/Exp) | MS Implication |

| Monoisotopic Mass | 216.9561 Da (⁷⁹Br) | Base peak target for high-resolution MS (HRMS). |

| Isotopic Pattern | 1:1 doublet (Δ2 Da) | Diagnostic: The ⁷⁹Br/⁸¹Br ratio is ~50.7%/49.3%. Any fragment retaining Br must show this.[1] |

| pKa (Aniline N) | ~3.5 - 4.2 | Requires acidic mobile phase (pH < 3) for efficient ESI+ ionization. |

| LogP | ~2.5 - 2.8 | Moderate hydrophobicity; suitable for Reverse Phase (C18) chromatography. |

| Ionization Mode | ESI (+) / APCI (+) | ESI+ is preferred for quantitation; APCI+ for structural elucidation if ESI is suppressed. |

| Solubility | DMSO, Methanol, ACN | Avoid non-polar solvents for direct infusion. |

Part 3: Fragmentation Architecture & Mechanistic Pathways

The fragmentation of this compound is governed by the stability of the aromatic core and the lability of the substituents. We analyze this in two modes: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI-CID) for tandem MS monitoring.

Isotopic Signature (The "A+2" Effect)

Before analyzing fragmentation, the precursor ion selection is critical.

-

Spectrum Appearance: You will observe two distinct molecular ion peaks of nearly equal intensity at m/z 217 and m/z 219 (nominal mass).

-

Selection Strategy: For MS/MS (SRM/MRM), select the ⁷⁹Br isotope (m/z 218 for [M+H]⁺) as the precursor to maximize sensitivity, but verify identity using the ⁸¹Br isotope (m/z 220) .

Fragmentation Pathways (Mechanistic Logic)

Pathway A: Thioether Cleavage (The Dominant Channel)

The methylsulfanyl group (-SMe) is prone to fragmentation.

-

Mechanism: In EI (radical cation

), the loss of a methyl radical ( -

ESI Context: In [M+H]⁺ (even-electron), direct radical loss is forbidden. Instead, look for the neutral loss of methanethiol (

, 48 Da) or homolytic cleavage if high collision energy is applied. -

Resulting Ion: m/z 202 (EI) or m/z 170 (Loss of CH3SH from [M+H]⁺).

Pathway B: Deamination

-

Mechanism: Loss of neutral ammonia (

, 17 Da) or the amino radical ( -

Likelihood: Lower probability in anilines compared to aliphatic amines, but observable at high collision energies.

Pathway C: Debromination (Radical Loss)

-

Mechanism: Homolytic cleavage of the C-Br bond.

-

Observation: Loss of Br radical (79/81 Da). This collapses the isotopic doublet. If you see a fragment without a doublet, it has lost the bromine.

-

Resulting Ion: m/z 138 (Phenyl cation derivative).

Part 4: Visualization of Fragmentation Logic

The following diagram illustrates the logical flow of fragmentation for the protonated species [M+H]⁺ (m/z 218, ⁷⁹Br isotope), which is the standard for LC-MS/MS workflows.

Figure 1: Predicted ESI+ fragmentation pathway for this compound (⁷⁹Br isotope).

Part 5: Experimental Protocol (LC-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

-

Note: The presence of Formic Acid is non-negotiable to ensure the aniline nitrogen is protonated (

).

-

Chromatographic Conditions (UHPLC)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold)

-

1-6 min: 5% -> 95% B (Linear ramp)

-

6-8 min: 95% B (Wash)

-

8.1 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Mass Spectrometer Settings (Source: ESI)

-

Polarity: Positive (+)

-

Capillary Voltage: 3500 V

-

Gas Temperature: 300°C

-

Nebulizer Pressure: 35 psi

-

Scan Mode: Full Scan (m/z 100 - 400) for ID; MRM for quantitation.

MRM Transitions (Quantitation)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | Purpose |

| 217.9 (⁷⁹Br) | 170.0 | 20 - 25 | 50 | Quantifier (Loss of CH₃SH) |

| 217.9 (⁷⁹Br) | 138.0 | 35 - 40 | 50 | Qualifier (Loss of Br) |

| 219.9 (⁸¹Br) | 172.0 | 20 - 25 | 50 | Confirmation (Isotope Check) |

Part 6: References

-

Sigma-Aldrich. (n.d.).[2] 3-Bromo-4-methylaniline (Isomer Analogue) Product Data. Retrieved from (Used for physicochemical analogies).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Halo-anilines and Thioanisoles. NIST Standard Reference Database 1A v17.

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for fragmentation rules of aromatic amines and halides).

-

ChemicalBook. (n.d.). 4-Bromo-3-methylaniline Spectral Data. Retrieved from .

-

Doc Brown's Chemistry. (2025).[1][3] Mass spectrometry of bromomethane and related halides (Isotope Patterns). Retrieved from .

Sources

Comprehensive Spectral Analysis: 3-Bromo-4-(methylsulfanyl)aniline

This guide details the spectral characterization of 3-Bromo-4-(methylsulfanyl)aniline (CAS 180615-46-1), a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.

The following analysis synthesizes theoretical principles with empirical data from structural analogs (thioanisoles and haloanilines) to provide a definitive reference for researchers.

Part 1: Molecular Architecture & Electronic State

Before interpreting spectra, one must understand the electronic environment of the molecule. This compound features a 1,3,4-trisubstituted benzene ring :

-

Position 1 (-NH₂): A strong electron donor (Auxochrome) via resonance (+M).

-

Position 4 (-SMe): A methylsulfanyl group, acting as a donor (+M) but also capable of stabilizing radical cations.

-

Position 3 (-Br): A weakly deactivating halogen that introduces a "heavy atom" effect, influencing spin-orbit coupling and vibrational modes.

Electronic Interaction: The para arrangement of the amino and methylsulfanyl groups creates a "push-push" electronic system. While typically competing for resonance contribution, the high polarizability of the sulfur atom allows for significant delocalization, leading to distinct bathochromic shifts in the UV-Vis spectrum compared to the parent aniline.

Part 2: FT-IR Spectroscopy Analysis

Theoretical Band Assignments

The infrared spectrum of this compound is dominated by the interplay between the primary amine and the thioether functionality.

| Functional Group | Frequency (cm⁻¹) | Intensity | Mode | Mechanistic Explanation |

| Primary Amine (-NH₂) | 3460 - 3480 | Medium | ν(N-H) asym | Asymmetric stretching of the free amino group. |

| 3370 - 3390 | Medium | ν(N-H) sym | Symmetric stretching; typically separated by ~100 cm⁻¹ from the asymmetric band. | |

| Aromatic Ring | 3030 - 3080 | Weak | ν(C-H) ar | Characteristic C-H stretching of the benzene ring protons (H2, H5, H6). |

| Alkyl (-CH₃) | 2910 - 2930 | Weak | ν(C-H) aliph | Asymmetric stretching of the methyl group attached to sulfur. |

| 2850 - 2870 | Weak | ν(C-H) aliph | Symmetric methyl stretching. | |

| Ring Deformation | 1610 - 1630 | Strong | δ(N-H) | Scissoring vibration of the NH₂ group, often overlapping with ring modes. |

| 1580 - 1600 | Strong | ν(C=C) | Skeletal ring breathing vibrations, intensified by the polar substituents. | |

| C-N Bond | 1280 - 1310 | Strong | ν(C-N) | Stretching vibration of the C(aromatic)-N bond; shifted higher due to resonance (partial double bond character). |

| C-S Bond | 1090 & 700-750 | Weak/Med | ν(C-S) | The C(aryl)-S stretch is often obscured but appears in the fingerprint region. |

| C-Br Bond | 600 - 650 | Medium | ν(C-Br) | Heavy atom stretch, highly specific to the halogenated position. |

| Substitution Pattern | 800 - 820 | Strong | γ(C-H) oop | Out-of-plane bending for two adjacent hydrogens (H5 and H6). |

| 860 - 880 | Medium | γ(C-H) oop | Out-of-plane bending for the isolated hydrogen (H2). |

Interpretation Logic[1]

-

The Doublet: The presence of two sharp peaks above 3300 cm⁻¹ confirms the primary amine .[1] A single peak would indicate a secondary amine, and none would indicate a tertiary amine.

-

The Fingerprint: The 1,2,4-substitution pattern (chemically equivalent to the 1,3,4- numbering relative to aniline) is validated by the specific out-of-plane (oop) bending vibrations at ~810 cm⁻¹ (adjacent H's) and ~870 cm⁻¹ (isolated H).

Part 3: UV-Vis Spectroscopy Analysis[3]

Electronic Transitions

The molecule exhibits solvatochromism due to the polar nature of the -NH₂ group. The spectrum typically displays two major absorption bands.

-

Band I (Primary):

transition of the aromatic system. -

Band II (Secondary):

transition involving the lone pairs on Nitrogen and Sulfur.

Predicted Spectral Data (Methanol)

| Band | λ_max (nm) | ε (L mol⁻¹ cm⁻¹) | Assignment | Notes |

| E-Band | ~245 - 255 | > 10,000 | Intense absorption corresponding to the benzene ring excitation. | |

| B-Band | ~305 - 315 | ~ 2,500 - 4,000 | Significant bathochromic (red) shift compared to aniline (280 nm) due to the auxochromic effect of -SMe and -Br. |

Mechanistic Insight: The sulfur atom in the para position to the amine allows for extended conjugation involving the sulfur 3p orbitals. The bromine atom at the ortho position to the sulfur exerts a steric and inductive effect, slightly red-shifting the absorption maximum compared to 4-(methylthio)aniline due to ring distortion and the heavy atom effect.

Part 4: Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path for acquiring validated spectra for this intermediate.

Caption: Operational workflow for the spectral characterization of solid aromatic amine intermediates.

Detailed Methodology

Protocol A: FT-IR Acquisition (KBr Pellet Method)

-

Preparation: Grind approximately 1 mg of the sample with 100 mg of spectroscopic-grade Potassium Bromide (KBr) in an agate mortar until a fine, uniform powder is achieved.

-

Compression: Transfer the mixture to a die set and press at 10 tons for 2 minutes to form a transparent pellet. Note: Ensure the die is evacuated to prevent moisture bands.

-

Acquisition:

-

Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Shimadzu IRTracer).

-

Parameters: Range 4000–400 cm⁻¹, Resolution 4 cm⁻¹, Accumulation 32 scans.

-

Background: Collect a background spectrum with a pure KBr pellet before the sample.

-

Protocol B: UV-Vis Acquisition

-

Solvent Selection: Methanol or Ethanol (HPLC Grade). Avoid acetone as it absorbs in the UV region.

-

Dilution Series:

-

Stock: Prepare a 1 mM stock solution (approx. 2.18 mg in 10 mL solvent).

-

Working: Dilute 100 µL of stock into 9.9 mL solvent to achieve ~10 µM concentration.

-

-

Measurement:

-

Blank: Run a baseline correction using pure solvent in matched quartz cuvettes (1 cm path length).

-

Scan: Record spectrum from 200 nm to 800 nm.

-

QC Check: Absorbance at

should be between 0.2 and 1.0 A. If >1.5, dilute further.

-

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66038, 4-(Methylthio)aniline. Retrieved from [Link]

-

UCLA Chemistry (2025). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate (2023). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Determination of 3-Bromo-4-(methylsulfanyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-4-(methylsulfanyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is paramount for rational drug design and the prediction of its physicochemical properties. This guide provides a comprehensive, field-proven methodology for the determination of its single-crystal X-ray structure. While a publicly deposited crystal structure for this specific compound is not available as of this writing, this document outlines the complete, self-validating workflow required to produce a publication-quality structure. The protocol covers synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) data collection, structure solution, and refinement, grounded in authoritative crystallographic principles.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in modern drug discovery.[1][2][3] They are present in a significant number of FDA-approved drugs.[1] However, the aniline motif is also recognized as a "structural alert" due to its potential for metabolic bioactivation by the liver, which can lead to toxicity.[2][3][4] The precise substitution pattern on the aniline ring is critical for modulating its pharmacological properties, including bioavailability, receptor selectivity, and metabolic stability.[1][5]

The title compound, this compound, incorporates a bromine atom and a methylsulfanyl group. These substitutions are expected to significantly influence its electronic properties, lipophilicity, and potential for intermolecular interactions such as halogen bonding. Determining the exact crystal structure provides invaluable, unambiguous data on:

-

Molecular Conformation: The precise geometry, including bond lengths and angles.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing hydrogen bonds, halogen bonds, and other non-covalent interactions that govern its solid-state properties.

-

Structure-Activity Relationships (SAR): A foundational dataset for computational modeling and the design of next-generation therapeutics with improved efficacy and safety profiles.[1]

This guide serves as a rigorous protocol for researchers to elucidate this critical structural information.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of a suitable single crystal.

While various synthetic routes to substituted anilines exist, a common strategy involves the bromination of a suitable precursor followed by the reduction of a nitro group.[6][7] A plausible route, adapted from known procedures for similar compounds, is outlined below.[7]

Safety Precaution: Substituted anilines are classified as hazardous and can be harmful if swallowed, inhaled, or in contact with skin, causing skin and eye irritation.[8][9][10] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

Protocol:

-

Starting Material: A potential starting point is 4-(methylsulfanyl)aniline.

-

Bromination: Dissolve the starting material in a suitable solvent such as acetic acid. Add a solution of bromine in acetic acid dropwise at a controlled temperature (e.g., <40°C).[11]

-

Workup: After the reaction is complete, the mixture is poured into an ice/water mixture and neutralized (e.g., with sodium hydroxide) to precipitate the crude product.[11]

-

Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane), washed, dried, and the solvent is evaporated. The resulting solid should be purified, for example, by column chromatography or recrystallization, to achieve a purity of >95%, which is recommended for crystallization attempts.[12]

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Core Principle: The ideal crystal for SC-XRD is typically 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.

Recommended Crystallization Techniques:

-

Slow Evaporation: This is the most straightforward method.[12][13]

-

Dissolve the purified compound in a minimal amount of a suitable solvent (or solvent mixture) in a clean vial. A concentration similar to that used for NMR samples (2-10 mg/mL) is a good starting point.[12]

-

Cover the vial with a cap that allows for slow solvent evaporation (e.g., pierced parafilm or a cap that is not tightly sealed).[12][13]

-

Allow the vial to stand undisturbed for several days to weeks.

-

-

Vapor Diffusion (Liquid-Liquid):

-

Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).

-

Place this vial inside a larger, sealed container (e.g., a jar or beaker) that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

-

The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

-

-

Microbatch Under-Oil Crystallization: This high-throughput method is excellent for screening many conditions with minimal material.[14] Nanodroplets of the analyte solution are encapsulated in an inert oil, allowing for slow solvent loss and gradual concentration, which promotes crystal growth.[14]

Solvent Selection: The choice of solvent is critical.[13] A systematic screening process using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) is recommended.

| Technique | Principle | Advantages | Considerations |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Simple setup, widely applicable. | Can sometimes lead to rapid crystallization and lower quality crystals.[12] |

| Vapor Diffusion | Gradual decrease in solubility as a miscible "poor" solvent diffuses into the solution. | Excellent control over crystallization rate, often yields high-quality crystals. | Requires careful selection of solvent pairs. |

| Cooling | Decreased solubility at lower temperatures. | Effective for compounds with a steep solubility curve. | Requires a well-insulated container for slow cooling to prevent twinning. |

| ENaCt / Microbatch | Slow solvent loss from nanodroplets into a surrounding inert oil.[14] | High-throughput, requires very little sample.[14] | Requires specialized automated equipment.[14] |

A comparison of common crystallization techniques for small organic molecules.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[15][16]

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[16]

Caption: The comprehensive workflow for single-crystal X-ray structure determination.

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a well-formed crystal. It should be smaller than the diameter of the X-ray beam.

-

Carefully mount the crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) using a cryo-protectant oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer. Modern instruments are equipped with sensitive detectors (e.g., CCD or CMOS).[16]

-

The instrument software will perform an initial indexing to determine the unit cell parameters and Bravais lattice.

-

A full data collection strategy is then executed, where the crystal is rotated and diffraction images are collected over a wide angular range.[15][17] This process can take from a few hours to a day.[15]

-

-

Data Reduction and Processing:

-

The raw diffraction images are processed computationally.[18] This involves two key stages:

-

Integration: The software identifies the diffraction spots, determines their Miller indices (h,k,l), and integrates their intensities.[18]

-

Scaling and Merging: Intensities from symmetry-equivalent reflections are scaled and merged. Corrections for factors like background noise and X-ray absorption are applied.[15][18] The output is a single reflection file (typically with an .hkl extension).

-

-

Structure Solution and Refinement

This stage is entirely computational and involves converting the processed diffraction data into a chemically meaningful atomic model.[19]

The diffraction experiment measures the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem." For small molecules like this compound, "Direct Methods" are typically used. These statistical methods can derive the phases directly from the intensity data, revealing an initial electron density map that shows the positions of the heavier atoms (like Bromine and Sulfur).

Refinement is an iterative process of adjusting the atomic model (positions, occupancies, and displacement parameters) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

Caption: The iterative cycle of crystallographic structure refinement.

Refinement Protocol using software like Olex2 or SHELXL: [19]

-

Initial Refinement: Perform an initial least-squares refinement on the positions of the heavy atoms found by direct methods.

-

Locate Remaining Atoms: Calculate a difference Fourier map (Fo-Fc), which shows regions where the observed electron density (Fo) is greater than that calculated from the model (Fc). Peaks in this map correspond to missing atoms (Carbon, Nitrogen, and eventually Hydrogen).

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models their thermal motion as ellipsoids rather than spheres, providing a more accurate fit.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."

-

Convergence: The refinement is considered complete when the model converges, meaning further cycles of refinement do not significantly change the parameters or improve the fit.

A high-quality structure is validated by several key metrics. The final output is a Crystallographic Information File (CIF), which is the standard format for submission to crystallographic databases.

| Metric | Description | Typical Value for Good Structure |

| R1 (or R-factor) | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 (5%) |

| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 (15%) |

| GooF (Goodness of Fit) | Should be close to 1.0, indicating a good fit between the model and the data. | ~1.0 |

| Residual Electron Density | The largest peaks and holes in the final difference map should be minimal. | < ±0.5 e⁻/ų |

Key crystallographic refinement and validation parameters.

Conclusion

Determining the crystal structure of this compound is an essential step in characterizing this valuable chemical entity. By following the rigorous, self-validating workflow presented in this guide—from careful synthesis and crystallization to meticulous data collection and refinement—researchers can obtain a precise and reliable three-dimensional model. This structural data is indispensable for advancing research in drug discovery and materials science, enabling a deeper understanding of molecular interactions and providing a solid foundation for future design and development efforts.

References

- Method of preparing 3-bromo-4-methylaniline. Google Patents.

- Method for preparing 3-bromo-4-methoxyaniline. Google Patents.

-

3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of N-methyl-4-bromo-aniline. PrepChem.com. Available at: [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. Available at: [Link]

-

Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

-

A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Available at: [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Guide for crystallization. Available at: [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. Available at: [Link]

-

Structure solution and refinement: introductory strategies. Available at: [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH. Available at: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

-

Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available at: [Link]

-

New project takes aim at theory-experiment gap in materials data. Physics World. Available at: [Link]

-

3-Bromo-4-methylaniline | CAS#:7745-91-7. Chemsrc. Available at: [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at: [Link]

-

Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

-

Collection of X-ray diffraction data from macromolecular crystals. PMC - PubMed Central. Available at: [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. Available at: [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news.umich.edu [news.umich.edu]

- 5. mdpi.com [mdpi.com]

- 6. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 7. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. prepchem.com [prepchem.com]

- 12. unifr.ch [unifr.ch]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. imserc.northwestern.edu [imserc.northwestern.edu]

Quantum chemical calculations for 3-Bromo-4-(methylsulfanyl)aniline

An In-Depth Technical Guide to the Quantum Chemical Calculation of 3-Bromo-4-(methylsulfanyl)aniline

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a molecule of interest in medicinal chemistry and materials science. We detail a robust computational protocol employing Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The guide is structured for researchers, scientists, and drug development professionals, offering not just a methodology but the scientific rationale behind each computational step. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are elucidated. The objective is to provide a self-validating and reproducible workflow that yields deep insights into the molecule's electronic structure, chemical reactivity, and intermolecular interaction sites, thereby facilitating its potential application in rational drug design.

Introduction: The Rationale for Computational Scrutiny

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] this compound, with its unique combination of a halogen bond donor (Bromine), a nucleophilic amino group, and a sulfur-containing moiety, presents a compelling profile for investigation. Understanding its intrinsic electronic properties is paramount for predicting its behavior as a potential drug candidate, particularly its reactivity and ability to interact with biological targets.[3]

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[4][5] They provide a lens into the molecular world, allowing for the accurate prediction of properties that are difficult or costly to measure experimentally.[6] By calculating and analyzing the electronic structure, we can forecast a molecule's stability, sites of reactivity, and the nature of its non-covalent interactions, all of which are critical determinants of a drug's efficacy and mechanism of action.[7][8]

This guide establishes a complete computational protocol for characterizing this compound, providing a blueprint for similar investigations.

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical prediction hinges on the selection of an appropriate theoretical method and basis set. Our choices are guided by a balance of computational efficiency and proven accuracy for organic molecules.[4]

-

Density Functional Theory (DFT): DFT is our method of choice as it offers a robust framework for investigating the electronic structure of medium-sized molecules.[6] It approximates the complex many-electron wavefunction by focusing on the electron density, providing a remarkable balance of speed and precision that is ideal for drug design applications.[4][7]

-

The B3LYP Functional: Within DFT, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[9] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects. It is one of the most widely used and validated functionals for organic molecules, demonstrating high accuracy in predicting geometries and electronic properties.[10][11]

-

The 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and reliable choice for this type of analysis.[12]

-

6-311G: This triple-zeta valence basis set provides a flexible and accurate description of the valence electrons, which are most involved in chemical bonding and reactions.

-

++G: The double '+' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or significant non-covalent interactions.[12]

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and direction within the molecule, which is essential for a correct representation of chemical bonds and intermolecular interactions.[10][13]

-

Computational Methodology: A Validated Workflow

The following protocol outlines a step-by-step procedure for the comprehensive analysis of this compound using a standard quantum chemistry software package like Gaussian.

Diagram: Computational Workflow

Caption: The relationship between the HOMO-LUMO energy gap and chemical reactivity.

Table 2: Predicted Electronic Properties

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Electron-donating capability |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | High kinetic stability, moderate reactivity |

Molecular Electrostatic Potential (MEP)

The MEP surface visually maps the electrostatic potential. For this compound, we expect to see:

-

Negative Regions (Red/Yellow): Concentrated around the electronegative nitrogen atom of the amino group and, to a lesser extent, the sulfur and bromine atoms. These are the primary sites for electrophilic attack and hydrogen bond acceptance. [8][13]* Positive Regions (Blue): Located around the hydrogen atoms of the amino group, indicating their role as hydrogen bond donors.

-

Neutral Regions (Green): Typically found over the carbon framework of the benzene ring.

These insights are fundamental for predicting how the molecule will orient itself when approaching a protein binding pocket. [14]

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the charge distribution and intramolecular interactions.

-

Natural Atomic Charges: The analysis will likely show a significant negative charge on the nitrogen atom and positive charges on the hydrogens of the amino group, confirming its polarity. The sulfur and bromine atoms will also carry negative charges.

-

Hyperconjugative Interactions: NBO analysis reveals stabilizing interactions, such as the delocalization of lone pair electrons from the nitrogen (donor) into the antibonding orbitals of the aromatic ring (acceptor). The magnitude of the second-order perturbation energy, E(2), associated with these interactions indicates the strength of the delocalization and its contribution to molecular stability. [15]

Conclusion

This guide has detailed a comprehensive and scientifically grounded protocol for the quantum chemical calculation of this compound using DFT. By following this workflow—from geometry optimization and validation through to the analysis of frontier orbitals, electrostatic potential, and natural bond orbitals—researchers can gain profound insights into the molecule's electronic characteristics. The resulting data provides a robust theoretical foundation for understanding its chemical reactivity, stability, and potential for intermolecular interactions, which are critical for applications in drug design and development.

References

- Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl). (2022). RSC Publishing.

- Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry.

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv.

- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem.

- Role of DFT in Drug Design: A Mini Review. Longdom Publishing.

- Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (2020).

- Substituent Effects on the Physical Properties and pKa of Aniline. AFIT.

- What are "Natural Atomic Orbitals" (NAOs)?.

- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). PMC.

- Understanding HOMO and LUMO in Chemistry. Ossila.

- Molecular Electrostatic Potential (MEP)

- A brief review on aniline and its derivatives. (2020).

- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul

- Density Functional Theory (DFT). Deep Origin.

- Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2001). AFIT.

- Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual.

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2009).

- Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019).

- Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scientific Research Publishing.

- Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of N

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV

- DFT Calculations in Designing Polymer-Based Drug Delivery Systems. (2022). Encyclopedia.pub.

- ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis Lf as potential anti-Alzheimer's agents. (2024). RSC Publishing.

- 4-Bromoaniline: properties, applic

- How reactivity of a organic molecule depends upon HOMO and LUMO. (2021).

- What is NBO (Natural Bond Orbital) analysis for molecules?. (2013).

- HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. (2025). YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01070A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 13. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Reactivity profile of 3-Bromo-4-(methylsulfanyl)aniline

Executive Summary

3-Bromo-4-(methylsulfanyl)aniline (CAS: 20901-65-9) is a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its structural utility lies in its orthogonal reactivity : it presents three distinct vectors for diversification—a nucleophilic amine, an electrophilic aryl bromide, and a redox-active thioether.